molecular formula C17H17NO2 B12928366 6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole

6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole

Cat. No.: B12928366
M. Wt: 267.32 g/mol
InChI Key: FFRCBSFDWYCALJ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 6th position, a methoxy group at the 5th position, and a methyl group at the 1st position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole typically involves several steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Functional Group Introduction: The benzyloxy and methoxy groups are introduced through substitution reactions. For instance, a benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Methylation: The methyl group at the 1st position can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler indole derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Simplified indole derivatives.

    Substitution: Various substituted indoles depending on the reagents used.

Scientific Research Applications

6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-methyl-1H-indole: Lacks the benzyloxy group, resulting in different chemical properties.

    6-Benzyloxy-1-methyl-1H-indole: Lacks the methoxy group, which affects its reactivity and biological activity.

    5-Methoxy-6-(benzyloxy)-1H-indole: Similar structure but without the methyl group at the 1st position.

Uniqueness

6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its potential for diverse chemical reactions and biological interactions .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-methoxy-1-methyl-6-phenylmethoxyindole

InChI

InChI=1S/C17H17NO2/c1-18-9-8-14-10-16(19-2)17(11-15(14)18)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

FFRCBSFDWYCALJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)OCC3=CC=CC=C3)OC

Origin of Product

United States

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